molecular formula C17H17ClN2O3S B2944135 2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide CAS No. 946222-53-3

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

Cat. No. B2944135
CAS RN: 946222-53-3
M. Wt: 364.84
InChI Key: ZXQCJGGVGXJDKY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide” are not explicitly mentioned in the search results .

Scientific Research Applications

Chemoproteomic Studies

This compound can be utilized in chemoproteomic studies to identify binding partners of small molecules within a complex biological system . It serves as a cysteine-reactive small-molecule fragment that can react with proteins’ cysteine residues, thus helping in the study of protein functions and interactions.

Drug Development

Due to its structural similarity to bioactive indole derivatives, this compound may have potential in drug development . Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound could be a precursor or a scaffold for developing new therapeutic agents.

Targeted Protein Degradation

The compound can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules. These molecules are designed for targeted protein degradation, which is a novel approach to drug discovery that involves the selective breakdown of disease-related proteins .

Ligandability Studies

It can be used in ligandability studies to assess the druggability of traditionally undruggable targets. By serving as a scout fragment, it can help in the discovery of covalent ligands that can modulate the activity of challenging proteins .

Safety and Hazard Analysis

In the realm of safety and hazard analysis , understanding the compound’s properties is crucial. It has been classified under various hazard categories, including acute toxicity and skin sensitization, which are important considerations in laboratory handling and chemical synthesis .

Environmental Impact Studies

The compound’s effects on aquatic life and its potential environmental impact can be studied. Its classification as harmful to aquatic life necessitates research into its environmental fate and degradation .

properties

IUPAC Name

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-24(22,23)20-10-4-5-12-8-9-13(11-16(12)20)19-17(21)14-6-2-3-7-15(14)18/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQCJGGVGXJDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

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